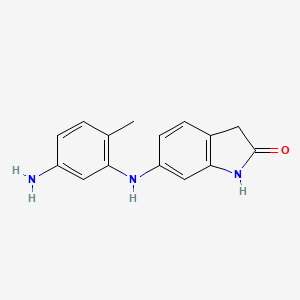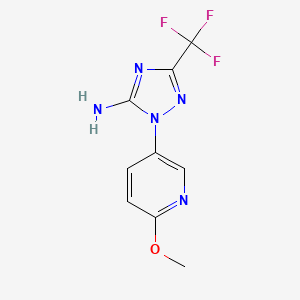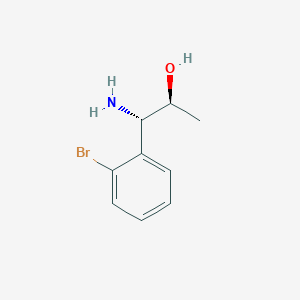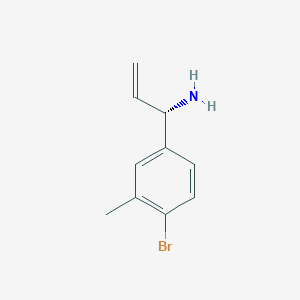![molecular formula C7H10FNO2 B13054984 7-Fluoro-4-(hydroxymethyl)-5-azaspiro[2.4]heptan-6-one](/img/structure/B13054984.png)
7-Fluoro-4-(hydroxymethyl)-5-azaspiro[2.4]heptan-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Fluoro-4-(hydroxymethyl)-5-azaspiro[2.4]heptan-6-one is a synthetic organic compound characterized by a spirocyclic structure. This compound is notable for its unique arrangement of atoms, which includes a fluorine atom, a hydroxymethyl group, and an azaspiroheptane core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-4-(hydroxymethyl)-5-azaspiro[2.4]heptan-6-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting with a fluorinated precursor, the compound can be synthesized through a series of reactions including nucleophilic substitution, cyclization, and functional group modifications. Specific reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. Additionally, the use of environmentally benign reagents and solvents aligns with green chemistry principles, making the industrial synthesis more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
7-Fluoro-4-(hydroxymethyl)-5-azaspiro[2.4]heptan-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the spirocyclic core or the functional groups attached to it.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields aldehydes or acids, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
7-Fluoro-4-(hydroxymethyl)-5-azaspiro[2.4]heptan-6-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its unique structure, which may interact with biological targets in novel ways.
Industry: The compound is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 7-Fluoro-4-(hydroxymethyl)-5-azaspiro[2.4]heptan-6-one involves its interaction with specific molecular targets. The fluorine atom and hydroxymethyl group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The spirocyclic core provides structural rigidity, which can influence the binding affinity and specificity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other spirocyclic molecules with fluorine and hydroxymethyl groups, such as:
- 7-Fluoro-4-(hydroxymethyl)-5-azaspiro[2.4]heptane
- 7-Fluoro-4-(hydroxymethyl)-5-azaspiro[2.4]heptan-6-ol
Uniqueness
What sets 7-Fluoro-4-(hydroxymethyl)-5-azaspiro[2.4]heptan-6-one apart is its specific arrangement of functional groups and the presence of a ketone group at the 6-position. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C7H10FNO2 |
|---|---|
Poids moléculaire |
159.16 g/mol |
Nom IUPAC |
7-fluoro-4-(hydroxymethyl)-5-azaspiro[2.4]heptan-6-one |
InChI |
InChI=1S/C7H10FNO2/c8-5-6(11)9-4(3-10)7(5)1-2-7/h4-5,10H,1-3H2,(H,9,11) |
Clé InChI |
KIYGEVLSIOUBQG-UHFFFAOYSA-N |
SMILES canonique |
C1CC12C(NC(=O)C2F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate hydrochloride](/img/structure/B13054904.png)
![Ethyl 2-(hexahydropyrrolo[3,4-C]pyrrol-2(1H)-YL)pyrimidine-5-carboxylate hcl](/img/structure/B13054909.png)
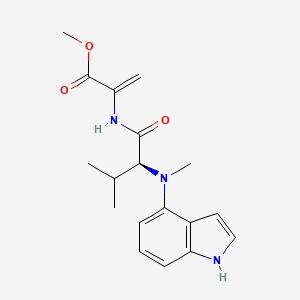
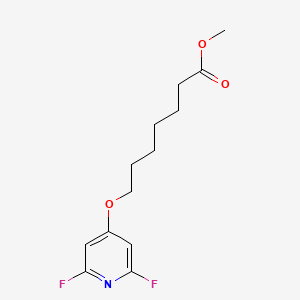
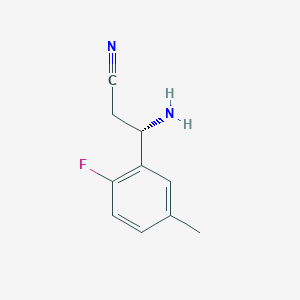
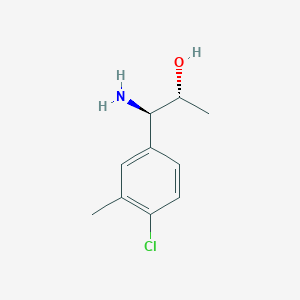
![2,2-Dimethyl-7-morpholino-3,4-dihydro-2H-benzo[B][1,4]oxazin-6-amine](/img/structure/B13054926.png)
![2-((Benzyloxy)carbonyl)-4-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13054931.png)
![(1S,2R)-1-Amino-1-[4-(tert-butyl)phenyl]propan-2-OL](/img/structure/B13054932.png)
